6-Bromo-7-methylimidazo[1,2-a]pyridine
Overview
Description
6-Bromo-7-methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound with the molecular formula C8H7BrN2. It is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science . This compound is characterized by a fused bicyclic structure that includes both imidazole and pyridine rings, making it a valuable scaffold in synthetic organic chemistry .
Mechanism of Action
Target of Action
Imidazopyridine derivatives, to which this compound belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
It’s known that imidazopyridine derivatives interact with their targets through various mechanisms, depending on the specific derivative and target .
Preparation Methods
The synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with bromoacetaldehyde diethyl acetal, followed by cyclization under acidic conditions . Another approach includes multicomponent reactions, oxidative coupling, and tandem reactions . Industrial production methods often employ these synthetic routes but on a larger scale, ensuring high yield and purity .
Chemical Reactions Analysis
6-Bromo-7-methylimidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties.
Functionalization: Radical reactions and transition metal catalysis are commonly used to functionalize the imidazo[1,2-a]pyridine scaffold.
Common reagents used in these reactions include strong acids, bases, and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-7-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the development of drugs for treating various diseases, including tuberculosis and cancer.
Material Science: The compound is used in the synthesis of light-sensitive dyes and optical media for data storage.
Biological Research: It is employed as a fluorescent probe for the detection of metal ions in biological systems.
Comparison with Similar Compounds
6-Bromo-7-methylimidazo[1,2-a]pyridine is unique due to its specific bromine and methyl substitutions, which confer distinct chemical and biological properties. Similar compounds include:
7-Methylimidazo[1,2-a]pyridine: Lacks the bromine substitution, resulting in different reactivity and biological activity.
6-Bromoimidazo[1,2-a]pyridine: Lacks the methyl group, affecting its electronic properties and applications.
These structural differences highlight the uniqueness of this compound and its specific applications in various fields.
Properties
IUPAC Name |
6-bromo-7-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-4-8-10-2-3-11(8)5-7(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDYYXQQGZNATK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621822 | |
Record name | 6-Bromo-7-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116355-18-1 | |
Record name | 6-Bromo-7-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper titled "Solvent –solute interactions, electronic properties, topological and biological explorations of 6-Bromo-7-methylimidazo[1,2-a]pyridine"?
A1: While the abstract itself doesn't delve into specific findings, the title suggests that the research aims to comprehensively characterize this compound. This includes understanding its behavior in different solvents, its electronic characteristics, and exploring its potential biological activity. The inclusion of "topological explorations" likely refers to the study of its molecular structure and properties. []
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